

High-Purity Fidaxomicin-d7: A Technical Guide for Researchers

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This guide provides an in-depth overview of high-purity, deuterated Fidaxomicin (**Fidaxomicin-d7**) for researchers, scientists, and drug development professionals. **Fidaxomicin-d7** serves as a critical internal standard for the quantification of Fidaxomicin in biological matrices using mass spectrometry-based assays. This document details commercial suppliers, the mechanism of action of the parent compound, and key experimental protocols for its use and analysis.

Commercial Suppliers of High-Purity Fidaxomicind7

Fidaxomicin-d7 is available from several specialized chemical suppliers. The quality and purity specifications are critical for its intended use as an internal standard. The following table summarizes key data from various commercial sources.



Supplier	CAS Number	Molecular Formula	Purity Specification	Notes
Clearsynth	2143934-06-7	C52H67D7Cl2O18	≥90% (HPLC)	Intended for use as an internal standard for GC- or LC-MS.[1]
SiChem GmbH	2143934-06-7	C52H67D7Cl2O18	>99.5% (HPLC- UV)	Isotopic Purity: >99.8% (ESI- MS).[2]
InvivoChem	2143934-06-7	C52H67D7Cl2O18	≥98%	Provided as a white to light yellow solid powder.[3]
Simson Pharma	2143934-06-7	C52H67D7Cl2O18	Custom Synthesis	Accompanied by a Certificate of Analysis.[4][5]
LGC Standards (TRC)	2143934-06-7	Not specified	Not specified	Distributor for Toronto Research Chemicals (TRC).[6]
MedChemExpres s	2143934-06-7	C52H67D7Cl2O18	Not specified	Labeled for use in TDM and in vivo cell experiments.[7]

Mechanism of Action of Fidaxomicin

Fidaxomicin is a narrow-spectrum macrocyclic antibiotic that exhibits bactericidal activity, primarily against Gram-positive bacteria like Clostridioides difficile (C. difficile).[8][9] Its mechanism is distinct from many other antibiotic classes.

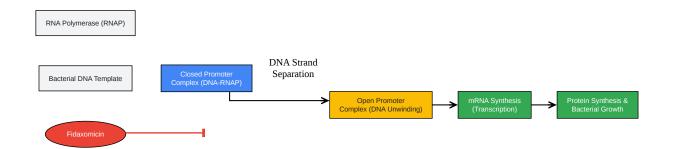


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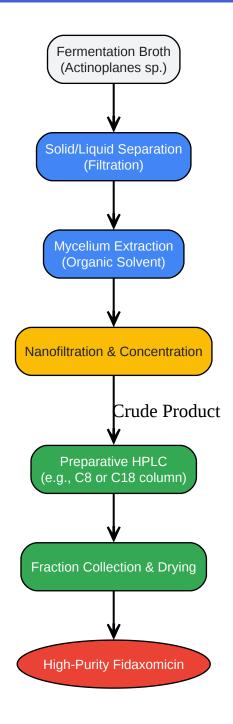
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Fidaxomicin inhibits bacterial transcription by binding to the "switch region" of the bacterial RNA polymerase (RNAP).[8][9] This binding action interferes with the initial separation of DNA strands, a critical step required to form the "open promoter complex."[9][10] By preventing the formation of this open complex, Fidaxomicin effectively halts the synthesis of messenger RNA (mRNA), which in turn stops protein production and leads to bacterial cell death.[8] This targeted action has minimal impact on normal gut flora, which is a significant advantage in treating C. difficile infections.[8][10]









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